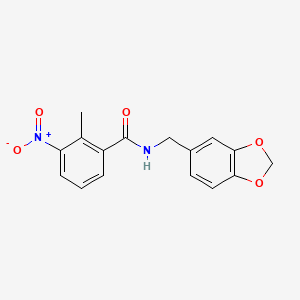

![molecular formula C13H16ClN3O2 B2737961 1-butyl-5-chloro-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid CAS No. 937597-50-7](/img/structure/B2737961.png)

1-butyl-5-chloro-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

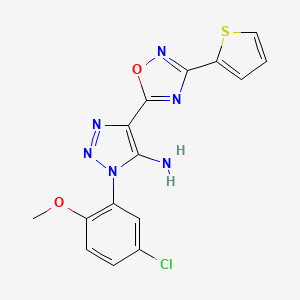

1-Butyl-5-chloro-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid (CAS# 937597-50-7) is a research chemical . It has a molecular weight of 281.74 and a molecular formula of C13H16ClN3O2 .

Synthesis Analysis

A new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of amorphous carbon-supported sulfonic acid (AC-SO3H) as the catalyst has been introduced . This method provided the desired products with moderate to good yields .Molecular Structure Analysis

The molecular structure of this compound includes a pyrazole and a quinoline fragment . The parent structure can be modified with a number of substituents that have a great influence on the physical, photophysical, and biological properties .Chemical Reactions Analysis

The synthesis of this compound involves a sequential opening/closing cascade reaction . This approach presents several advantages, including room temperature conditions, short reaction time, and operational simplicity .Physical And Chemical Properties Analysis

This compound has a boiling point of 410.8±40.0 ℃ at 760 mmHg and a density of 1.4±0.1 g/cm3 . It has a topological polar surface area of 68 .Wissenschaftliche Forschungsanwendungen

Synthesis and Functionalization

1-Butyl-5-chloro-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is involved in various synthesis and functionalization reactions, contributing to the development of novel compounds with potential applications in material science and pharmaceuticals. For instance, the functionalization reactions of related pyrazole-3-carboxylic acids have been explored, leading to the synthesis of compounds with spectroscopically determined structures, offering insights into reaction mechanisms and theoretical studies on their formation (İ. Yıldırım, F. Kandemirli, E. Demir, 2005).

Complexation and Supramolecular Chemistry

This compound plays a role in complexation studies, where its structural analogs have shown significant interaction with nucleotide bases. These interactions are crucial for understanding molecular recognition processes, which are fundamental in designing sensor applications and drug delivery systems. The microenvironment around carboxylic acid groups in such molecules notably alters their complexation behavior, highlighting the importance of structural features in molecular interactions (S. Zimmerman, Weiming Wu, Z. Zeng, 1991).

Fluorescence and Optical Properties

Derivatives of 1-butyl-5-chloro-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid have been studied for their fluorescence and optical properties. The synthesis of novel oxadiazole derivatives, for example, has provided valuable insights into how substituent groups on the pyrazole moiety and the benzene moiety affect absorption and emission properties. These findings have implications for the development of new materials for optoelectronic applications (Yan-qing Ge, Jiong Jia, Teng Wang, et al., 2014).

Supramolecular Adducts

The compound's relevance extends to the formation of supramolecular adducts, demonstrating the role of classical hydrogen bonds and noncovalent interactions in constructing multidimensional structures. These structures are significant for developing new materials with tailored properties, such as enhanced stability and specificity for particular applications (W. Fang, Bangyu Chen, Du Chen, et al., 2020).

Antimicrobial and Antimycobacterial Activity

Research on pyridine derivatives, including those related to 1-butyl-5-chloro-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid, has led to the discovery of compounds with antimicrobial and antimycobacterial activities. These studies are crucial for the development of new drugs and therapies to combat resistant strains of bacteria and mycobacteria, addressing a significant challenge in public health (.. R.V.Sidhaye, .. A.E.Dhanawade, .. K.Manasa, et al., 2011).

Wirkmechanismus

Zukünftige Richtungen

The synthesis of this compound presents several advantages, including room temperature conditions, short reaction time, and operational simplicity . This suggests potential for further exploration and optimization of the synthesis process. Additionally, given the bioactivity of pyrazolopyridines, there may be potential for further exploration in pharmaceutical applications .

Eigenschaften

IUPAC Name |

1-butyl-5-chloro-3,6-dimethylpyrazolo[3,4-b]pyridine-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16ClN3O2/c1-4-5-6-17-12-9(7(2)16-17)10(13(18)19)11(14)8(3)15-12/h4-6H2,1-3H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPMGDVVEIQYFBJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C2=NC(=C(C(=C2C(=N1)C)C(=O)O)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-butyl-5-chloro-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3-(fluoromethyl)azetidin-1-yl)-1H-benzo[d]imidazole](/img/structure/B2737880.png)

![N-[2-(methylsulfanyl)phenyl]-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide](/img/structure/B2737886.png)

![Methyl 2-[(2,2,2-trifluoroacetyl)amino]benzenecarboxylate](/img/structure/B2737889.png)

![5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-7-carbohydrazide](/img/structure/B2737895.png)